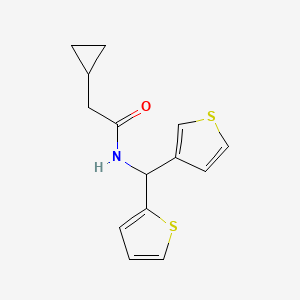

2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopropyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS2/c16-13(8-10-3-4-10)15-14(11-5-7-17-9-11)12-2-1-6-18-12/h1-2,5-7,9-10,14H,3-4,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEPYJBVWNDBDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Using agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural and synthetic differences between the target compound and analogs:

Physicochemical and Crystallographic Properties

Biological Activity

2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A cyclopropyl group

- Two thiophene rings attached to a methylacetamide moiety

The molecular formula is with a molecular weight of approximately 252.36 g/mol.

The biological activity of 2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in inflammatory pathways.

- Receptor Interaction : It could interact with various receptors, potentially modulating signaling pathways related to pain and inflammation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide exhibit antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains, showing effectiveness comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide | 4.0 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 1.0 | Staphylococcus aureus |

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can suppress the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The IC50 values for COX inhibition were reported as follows:

| Compound | IC50 (µM) | Comparison Drug (Celecoxib) |

|---|---|---|

| 2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide | 0.05 ± 0.01 | 0.04 ± 0.01 |

Case Studies

-

Study on Inflammatory Models : A study utilizing carrageenan-induced paw edema in rats demonstrated significant reduction in swelling when treated with the compound, indicating its potential as an anti-inflammatory agent.

- Results : The treated group showed a reduction in edema by approximately 60% compared to the control group.

-

Antimicrobial Efficacy : In a clinical setting, the compound was evaluated against multiple strains of bacteria isolated from patients with skin infections.

- Findings : It exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.

Q & A

Q. How can researchers optimize the synthesis of 2-cyclopropyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide to ensure high yield and purity?

Methodological Answer:

- Reaction Conditions: Maintain precise control over temperature (e.g., 60–80°C) and pH (neutral to slightly acidic) during condensation and cyclopropane coupling steps to minimize side reactions .

- Analytical Monitoring: Use HPLC to track reaction progress and NMR spectroscopy (¹H/¹³C) to confirm intermediate structures. For example, monitor the disappearance of starting materials (e.g., thiophene derivatives) and the emergence of the acetamide product .

- Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate the final compound, followed by recrystallization in ethanol for purity >95% .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the cyclopropyl group (δ ~0.8–1.5 ppm for cyclopropyl protons) and the thiophene-methyl-acetamide backbone .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₅H₁₆N₂OS₂) and detects isotopic patterns .

- X-ray Crystallography: Resolve ambiguities in stereochemistry, particularly the spatial arrangement of the thiophene substituents .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, followed by HPLC analysis to detect hydrolysis products (e.g., free thiophene or acetamide degradation) .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and identify stable storage conditions (e.g., refrigeration at 4°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the thiophene or cyclopropyl groups?

Methodological Answer:

- Analog Synthesis: Replace cyclopropyl with other groups (e.g., cyclobutyl) or modify thiophene substituents (e.g., halogenation) to test effects on bioactivity .

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs) and correlate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Harmonization: Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines to reduce variability .

- Meta-Analysis: Pool data from multiple studies (e.g., anti-inflammatory activity in RAW264.7 macrophages vs. in vivo models) and apply statistical tools (ANOVA) to identify outliers .

Q. How can researchers address challenges in detecting low-abundance metabolites or degradation products?

Methodological Answer:

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Target Engagement Assays: Use surface plasmon resonance (SPR) to measure binding kinetics to putative targets (e.g., Kd values) .

- CRISPR-Cas9 Knockout Models: Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

Q. How should pharmacokinetic (PK) and pharmacodynamic (PD) studies be designed for preclinical development?

Methodological Answer:

- PK Profiling: Administer the compound intravenously/orally to rodents, collect plasma samples at timed intervals, and quantify via LC-MS to calculate AUC, Cmax, and t₁/₂ .

- PD Biomarkers: Measure downstream effects (e.g., cytokine levels for anti-inflammatory activity) using ELISA or RNA-seq to correlate exposure with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.